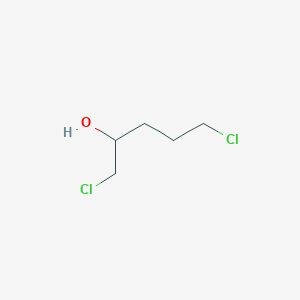

1,5-Dichloropentan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloropentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c6-3-1-2-5(8)4-7/h5,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPDYJBRFDKZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCl)O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Dichloropentan 2 Ol and Its Stereoisomers

Direct Synthesis Strategies for 1,5-Dichloropentan-2-ol

Direct synthetic approaches aim to produce the racemic mixture of this compound through straightforward chemical transformations.

Reduction of Dichloropentanones (e.g., 1,5-Dichloropentan-3-one)

A primary and widely utilized method for the synthesis of this compound is the reduction of a corresponding dichloropentanone. The most common precursor for this transformation is 1,5-Dichloropentan-3-one. This reduction can be effectively achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a versatile and mild reducing agent suitable for this purpose. The reaction is typically carried out in a protic solvent such as methanol or ethanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a secondary alcohol upon workup. While specific yield data for the reduction of 1,5-Dichloropentan-3-one to this compound is not extensively reported in publicly available literature, the reduction of ketones to secondary alcohols with sodium borohydride is a well-established and generally high-yielding reaction.

Table 1: General Conditions for the Reduction of Ketones to Alcohols

| Reducing Agent | Solvent | Typical Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature or cooled in an ice bath |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Anhydrous conditions, often at reduced temperatures |

This table presents generalized conditions for ketone reductions and may require optimization for the specific synthesis of this compound.

Regioselective Halogenation of Pentane-1,2-diols

Another potential, though less documented, pathway involves the regioselective halogenation of a pentane-1,2-diol. This strategy would require the selective replacement of the primary hydroxyl group at the 5-position and the hydroxyl group at the 1-position with chlorine atoms, while leaving the secondary hydroxyl group at the 2-position intact. Achieving such regioselectivity can be challenging due to the similar reactivity of the hydroxyl groups. Specific reagents and conditions that would favor the desired dichlorinated product over other possible isomers would need to be carefully selected.

Addition Reactions to Dihaloalkenes

The synthesis of this compound could also be envisioned through the addition of a hypohalous acid, such as hypochlorous acid (HOCl), across a double bond of a suitable dihaloalkene precursor. For instance, the reaction of HOCl with a 1,4-dichloropent-1-ene could theoretically yield the target molecule. The regioselectivity of this electrophilic addition would be governed by Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. However, the synthesis and stability of the required dihaloalkene precursor would be a critical consideration in this approach.

Enantioselective and Diastereoselective Synthesis of Chiral Dichloropentanols

Due to the presence of a chiral center at the second carbon atom, this compound exists as a pair of enantiomers. The synthesis of enantiomerically enriched or pure stereoisomers requires the use of stereoselective methods.

Asymmetric Reduction Approaches

The asymmetric reduction of the prochiral ketone, 1,5-Dichloropentan-3-one, is a powerful strategy to obtain enantiomerically enriched this compound. This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst.

A well-established method for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. This reaction utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction by borane (BH₃). The choice of the (R)- or (S)-enantiomer of the CBS catalyst determines which enantiomer of the alcohol is predominantly formed. This method is known for its high enantioselectivity for a wide range of ketones.

Table 2: Key Features of Asymmetric Ketone Reduction Methods

| Method | Chiral Source | Typical Reductant | Key Advantage |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine catalyst | Borane (BH₃) | High enantioselectivity and predictability |

| Noyori Asymmetric Hydrogenation | Chiral Ru-BINAP catalyst | Hydrogen gas (H₂) | High efficiency and atom economy |

This table provides a general overview of common asymmetric reduction techniques.

Chiral Pool and Auxiliary Strategies

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of a specific enantiomer of this compound, a suitable chiral precursor from the "chiral pool," such as a carbohydrate or an amino acid with the desired stereochemistry, could be chemically modified through a series of reactions to introduce the required chloro and hydroxyl functionalities. For example, a derivative of a 5-carbon sugar or an amino acid like glutamic acid could potentially serve as a starting point. nih.gov

Chiral Auxiliary Strategies: In this method, a prochiral starting material is covalently bonded to a chiral auxiliary. This auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. For the synthesis of chiral this compound, a suitable precursor could be attached to a chiral auxiliary, followed by a diastereoselective reaction to create the chiral center. Subsequent removal of the auxiliary would provide the desired enantiomer. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphor sultams. researchgate.net

Organocatalytic and Metal-Catalyzed Enantioselective Routes

The demand for enantiomerically pure compounds in various fields has driven the development of asymmetric synthetic routes. For a molecule like this compound, which contains a stereocenter at the C-2 position, achieving high enantioselectivity is a key synthetic challenge. Both organocatalysis and metal-catalysis offer powerful tools to address this.

Organocatalytic Approaches:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a robust method for asymmetric synthesis. A potential organocatalytic route to chiral this compound could involve the asymmetric α-chlorination of an appropriate aldehyde precursor. Research has shown that chiral amines, such as derivatives of proline and diphenylpyrrolidine, can effectively catalyze the enantioselective α-chlorination of aldehydes using N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.orgnih.govnih.gov This approach could theoretically be applied to 5-chloropentanal, which, after asymmetric α-chlorination, would yield a chiral α-chloro aldehyde. Subsequent reduction of the aldehyde group would provide the desired enantiomerically enriched this compound. The effectiveness of this method has been demonstrated for a range of aldehydes, achieving high yields and enantiomeric excesses (ee) of up to 94%. organic-chemistry.org

Another organocatalytic strategy could be the asymmetric dichlorination of an allylic alcohol. While challenging, the development of enantioselective dichlorination of allylic alcohols catalyzed by dimeric cinchona alkaloid derivatives has been reported, employing aryl iododichlorides as the chlorine source. nih.gov This methodology could potentially be adapted for a precursor like pent-4-en-1-ol to introduce the two chlorine atoms and the hydroxyl group in a stereocontrolled manner.

Metal-Catalyzed Approaches:

Transition metal catalysis provides a versatile platform for a wide array of enantioselective transformations. The synthesis of chiral halohydrins, including this compound, can be envisioned through several metal-catalyzed reactions.

One prominent method is the asymmetric hydrogenation of α-halo ketones via dynamic kinetic resolution (DKR). acs.org This technique has been successfully applied to various cyclic α-halo ketones using catalysts like the Noyori/Ikariya (R,R)- or (S,S)-I catalysts, yielding vicinal halohydrins with excellent diastereoselectivity and enantioselectivity. acs.org An analogous approach for this compound would involve the synthesis of 1,5-dichloropentan-2-one as a precursor, followed by asymmetric transfer hydrogenation. Iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones has also been shown to be highly efficient, affording chiral cis-vicinal halohydrins in high yields and enantioselectivities. rsc.org

Furthermore, metal-catalyzed enantioselective ring-opening of epoxides is a well-established method for accessing chiral β-substituted alcohols. While not directly applicable to the synthesis of this compound from a simple pentene oxide due to the presence of two chlorine atoms, this strategy highlights the power of metal catalysts in controlling stereochemistry during ring-opening reactions, which could be relevant in more complex synthetic routes. mdpi.com

| Catalytic System | Precursor | Potential Product | Key Features |

| Chiral Amine (e.g., diphenylpyrrolidine) / NCS | 5-Chloropentanal | Enantioenriched this compound (after reduction) | High yields and enantioselectivity demonstrated for α-chlorination of various aldehydes. organic-chemistry.org |

| Dimeric Cinchona Alkaloid / Aryl Iododichloride | Pent-4-en-1-ol | Enantioenriched this compound | Potential for stereocontrolled dichlorination of an allylic alcohol. nih.gov |

| Noyori/Ikariya Catalysts | 1,5-Dichloropentan-2-one | Enantioenriched this compound | Dynamic kinetic resolution allows for high yields of a single stereoisomer. acs.org |

| Iridium/f-phamidol | 1,5-Dichloropentan-2-one | Enantioenriched this compound | High yields, excellent diastereoselectivities, and enantioselectivities reported for similar substrates. rsc.org |

Green Chemistry Approaches in Dichloropentanol Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com These principles can be applied to the synthesis of this compound through various strategies.

Solvent-Free and Minimally Invasive Protocols

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. mdpi.com

Solvent-Free Reactions:

Solvent-free, or neat, reaction conditions can significantly improve the environmental profile of a synthesis. For instance, the oxidation of secondary alcohols to ketones, a potential step in a synthetic route to this compound, has been achieved under solvent-free conditions using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). researchgate.net Similarly, organocatalytic chlorination of alcohols has been reported under solvent-free conditions using benzotrichloride as the chlorine source. organic-chemistry.org Applying such protocols would reduce waste and simplify product purification.

Minimally Invasive Protocols:

Minimally invasive protocols focus on reducing the number of synthetic steps and purification procedures. One-pot reactions and cascade reactions are prime examples. A hypothetical green synthesis of this compound could involve a one-pot process where a suitable precursor undergoes multiple transformations without the isolation of intermediates.

Catalytic and Biocatalytic Transformations for Enhanced Sustainability

The use of catalysts, particularly biocatalysts, is a cornerstone of green chemistry as they can offer high selectivity under mild reaction conditions and are often biodegradable.

Catalytic Transformations:

As discussed in the previous section, both organocatalysts and metal catalysts can enable efficient and selective syntheses. By using catalytic amounts of these substances instead of stoichiometric reagents, waste generation is significantly reduced. For example, a catalytic Appel-type reaction for the chlorination of alcohols can minimize the production of phosphine oxide waste. organic-chemistry.org

Biocatalytic Transformations:

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly sustainable approach to chemical synthesis. nih.gov Enzymes operate under mild conditions (neutral pH, ambient temperature and pressure) in aqueous media, are highly selective, and can be engineered to improve their performance. nih.govresearchgate.net

For the synthesis of chiral this compound, several biocatalytic methods are conceivable:

Ketoreductases (KREDs): These enzymes can catalyze the asymmetric reduction of a ketone precursor, such as 1,5-dichloropentan-2-one, to the corresponding chiral alcohol with high enantioselectivity. unipd.it

Halohydrin Dehalogenases (HHDHs): While typically used for the synthesis of epoxides from halohydrins, HHDHs can also catalyze the reverse reaction, the ring-opening of epoxides with halide ions. nih.gov This could be part of a biocatalytic cascade to produce the target molecule.

P450 Monooxygenases: These enzymes are capable of performing highly selective C-H hydroxylation. rsc.orgacs.org A P450 enzyme could potentially be engineered to hydroxylate a 1,5-dichloropentane precursor at the C-2 position.

Halogenases: These enzymes can introduce halogen atoms into organic molecules with high regio- and stereoselectivity. researchgate.netacs.orgtandfonline.com A suitable halogenase could potentially be used to chlorinate a pentanol derivative.

A particularly green approach would be the development of a biocatalytic cascade reaction. For example, a P450 monooxygenase could first hydroxylate a chlorinated hydrocarbon, followed by the action of a halohydrin dehalogenase in a one-pot setup to yield an optically active β-halohydrin. unipd.itrsc.org

| Green Chemistry Approach | Description | Potential Application in this compound Synthesis |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | Oxidation of a precursor alcohol or chlorination of a diol under neat conditions. researchgate.netorganic-chemistry.org |

| Catalysis | Using small amounts of a substance to accelerate a reaction. | Organocatalytic or metal-catalyzed asymmetric synthesis to minimize waste. |

| Biocatalysis (e.g., KREDs) | Using enzymes for chemical transformations. | Asymmetric reduction of 1,5-dichloropentan-2-one to produce a specific stereoisomer. unipd.it |

| Biocatalytic Cascades | Combining multiple enzymatic steps in a single pot. | A multi-enzyme system to convert a simple precursor to the final product in a highly efficient and sustainable manner. rsc.org |

Reactivity Profiles and Mechanistic Investigations of 1,5 Dichloropentan 2 Ol

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)

Nucleophilic substitution reactions are a cornerstone of the chemical behavior of 1,5-dichloropentan-2-ol. The presence of two primary carbon-chlorine bonds makes it susceptible to S(_N)2 reactions, while the secondary hydroxyl group can participate in or influence these transformations.

Intramolecular Cyclization Chemistry

The spatial arrangement of the hydroxyl group and the chloro substituents in this compound and its isomers facilitates intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. These reactions are typically promoted by a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

The intramolecular Williamson ether synthesis is a classic method for the formation of cyclic ethers from halohydrins. In the case of this compound, treatment with a base can induce an intramolecular S(_N)2 reaction to form a substituted tetrahydrofuran. The reaction is initiated by the deprotonation of the alcohol, followed by the nucleophilic attack of the resulting alkoxide on the carbon bearing the chlorine atom at the 5-position. This process results in the formation of a five-membered ring, which is thermodynamically and kinetically favored. The product of this reaction is 2-(chloromethyl)tetrahydrofuran.

The general mechanism involves the following steps:

Deprotonation of the hydroxyl group by a base to form an alkoxide.

Intramolecular nucleophilic attack of the alkoxide on the C5 carbon.

Displacement of the chloride ion to form the tetrahydrofuran ring.

While specific studies on this compound are not extensively detailed in the literature, the principles of intramolecular Williamson ether synthesis are well-established and predict this cyclization pathway.

A notable example of thiaheterocycle formation is the synthesis of 1-(thietan-2-yl)ethan-1-ol from 3,5-dichloropentan-2-ol. In this reaction, the dichloro-alcohol is treated with a sulfide (B99878) source, such as potassium sulfide (K(_2)S), which acts as the nucleophile. nih.gov The reaction proceeds via a double nucleophilic displacement mechanism.

The proposed mechanism involves two sequential S(_N)2 reactions. First, the sulfide ion displaces one of the chloride ions. The resulting intermediate then undergoes an intramolecular S(_N)2 reaction, where the newly introduced sulfur nucleophile attacks the carbon bearing the second chlorine atom, leading to the formation of the four-membered thietane (B1214591) ring. A study by Cerny and Polacek in 1966 reported the successful synthesis of 1-(thietan-2-yl)ethan-1-ol in a 65% yield by treating 3,5-dichloropentan-2-ol with potassium sulfide.

Table 1: Synthesis of 1-(thietan-2-yl)ethan-1-ol from 3,5-Dichloropentan-2-ol

| Reactant | Reagent | Product | Yield (%) | Reference |

| 3,5-Dichloropentan-2-ol | K(_2)S | 1-(Thietan-2-yl)ethan-1-ol | 65 |

The synthesis of piperidine derivatives, which are prevalent in many natural products and pharmaceuticals, can be achieved through the cyclization of appropriate acyclic precursors. In the case of 1,5-dichloropentan-3-ol, reaction with a primary amine or ammonia can lead to the formation of a substituted piperidin-4-ol.

This reaction proceeds through a tandem intermolecular and intramolecular nucleophilic substitution. Initially, the amine displaces one of the chloro groups in an intermolecular S(_N)2 reaction. The resulting amino-alcohol can then undergo an intramolecular S(_N)2 reaction, where the nitrogen atom acts as the nucleophile, attacking the carbon bearing the remaining chloro group to form the six-membered piperidine ring. The hydroxyl group at the 3-position of the starting material becomes the hydroxyl group at the 4-position of the resulting piperidine.

Intermolecular Nucleophilic Functionalization

This compound can also undergo intermolecular nucleophilic substitution reactions where external nucleophiles displace one or both of the chlorine atoms. The outcome of the reaction, i.e., mono- versus di-substitution, can be controlled by the stoichiometry of the nucleophile and the reaction conditions. Due to the presence of two primary alkyl chlorides, these reactions are expected to proceed via an S(_N)2 mechanism. Stronger nucleophiles will favor this pathway.

Potential nucleophiles for these reactions include:

Amines: Primary and secondary amines can react to form amino-alcohols.

Thiols: Thiolates are excellent nucleophiles and would readily displace the chloride ions to form thioethers.

Alkoxides: Alkoxides can react to form ethers, although this can compete with elimination reactions, especially with sterically hindered alkoxides.

Detailed research findings on the intermolecular nucleophilic functionalization of this compound are sparse in the readily accessible literature, preventing the compilation of a specific data table for these reactions.

Elimination Reactions (E1 and E2 Mechanisms)

In addition to substitution reactions, this compound can undergo elimination reactions to form alkenes. These reactions, primarily dehydrohalogenation, can proceed through either an E1 or E2 mechanism, depending on the reaction conditions, particularly the strength of the base and the nature of the solvent.

The E2 mechanism is a one-step process that is favored by strong, bulky bases and aprotic solvents. The base abstracts a proton from a carbon adjacent (beta) to the carbon bearing a chlorine atom, while simultaneously the C-Cl bond breaks and a double bond is formed.

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group (chloride ion) to form a carbocation intermediate. This is followed by the rapid removal of a beta-proton by a weak base to form the alkene. E1 reactions are favored by weak bases and protic solvents.

For this compound, a secondary dihaloalcohol, both E1 and E2 pathways are possible. The use of a strong, non-nucleophilic base would favor the E2 mechanism. The regioselectivity of the elimination (i.e., the position of the newly formed double bond) would be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product, and Hofmann's rule, which predicts the formation of the less substituted alkene, often observed with sterically hindered bases or poor leaving groups.

Given the structure of this compound, elimination could potentially occur by removing a proton from C1 or C3 (for the chlorine on C2, if it were to react, though primary chlorides are less reactive in elimination) or from C4 or C6 (for the chlorine on C5). However, specific studies detailing the elimination reactions of this compound, including product distributions and mechanistic analyses, are not well-documented in the available scientific literature. Therefore, a data table for these reactions cannot be provided at this time.

Dehydrohalogenation for Olefin Generation

The structure of this compound features two chlorine atoms, one primary at the C5 position and one primary at the C1 position, vicinal to a secondary hydroxyl group. The presence of the hydroxyl group is expected to influence the dehydrohalogenation process.

Treatment of this compound with a strong base could potentially lead to the formation of an epoxide via intramolecular Williamson ether synthesis. The alkoxide formed by the deprotonation of the secondary alcohol can act as a nucleophile, attacking the adjacent carbon bearing the chlorine atom (C1) and displacing the chloride ion. This would result in the formation of (4-chlorobutyl)oxirane.

Alternatively, under different conditions, a more traditional dehydrohalogenation to form an alkene could occur. Elimination of HCl could result in the formation of various unsaturated products, with the regioselectivity being dependent on the reaction conditions, particularly the base used.

Expected Dehydrohalogenation Products of this compound

| Reactant | Reagent/Condition | Expected Major Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Strong, non-nucleophilic base (e.g., NaH, followed by heating) | (4-chlorobutyl)oxirane | Intramolecular Williamson Ether Synthesis |

| This compound | Strong, bulky base (e.g., Potassium tert-butoxide) | 5-chloropent-1-en-2-ol | E2 Elimination |

Dehydration to Unsaturated Alcohols

Acid-catalyzed dehydration of this compound is expected to proceed via an E1 or E2 mechanism, depending on the reaction conditions. Protonation of the hydroxyl group would form a good leaving group (water), which upon departure would generate a secondary carbocation at the C2 position. This carbocation could then undergo elimination of a proton from an adjacent carbon to form a double bond.

Rearrangement of the secondary carbocation to a more stable carbocation is possible, though in this specific structure, significant stabilization through hydride or alkyl shifts is not immediately apparent. The primary products would likely be a mixture of regioisomeric unsaturated dichlorides.

Predicted Dehydration Products of this compound

| Reactant | Reagent/Condition | Predicted Major Product(s) | Mechanism |

|---|

Oxidation and Reduction Chemistry at the Alcohol Moiety

The secondary alcohol functional group in this compound is amenable to both oxidation and reduction reactions.

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1,5-dichloropentan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and selectivity.

Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions |

|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature |

| Jones reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to room temperature |

Reduction: The hydroxyl group itself is not directly reducible. However, it can be converted into a good leaving group, such as a tosylate, which can then be displaced by a hydride source, effectively reducing the alcohol to an alkane. This two-step process would convert this compound to 1,5-dichloropentane.

Radical and Organometallic Reactions

Radical Reactions: The carbon-chlorine bonds in this compound could be susceptible to radical reactions. For instance, in the presence of a radical initiator and a hydrogen donor like tributyltin hydride, reductive dechlorination could occur. It is also conceivable that under specific conditions, radical cyclization could be initiated, potentially leading to the formation of chlorinated cyclopentanol derivatives.

Organometallic Reactions: The chlorine atoms in this compound would be expected to react with magnesium metal to form a Grignard reagent. However, the presence of the hydroxyl group would complicate this reaction, as the acidic proton of the alcohol would quench the Grignard reagent as it forms. Protection of the alcohol group, for example as a silyl ether, would be necessary before the formation of the Grignard reagent. The resulting di-Grignard reagent could then be used in various carbon-carbon bond-forming reactions.

Elucidation of Reaction Mechanisms

Due to the absence of specific studies on this compound, the elucidation of its reaction mechanisms would rely on the application of standard physical organic chemistry techniques to the reactions described above.

Kinetic Studies and Activation Parameter Determination

To understand the kinetics of a reaction involving this compound, one would need to systematically vary the concentrations of the reactants and monitor the reaction rate. For example, in the dehydrohalogenation reaction, the rate could be followed by monitoring the disappearance of the starting material or the appearance of the product using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. By determining the reaction order with respect to each reactant, a rate law could be established.

Furthermore, by conducting the reaction at different temperatures, the Arrhenius equation could be used to determine the activation energy (Ea). From temperature-dependent kinetic data, other activation parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) could be calculated, providing deeper insight into the transition state of the reaction.

Stereochemical Analysis of Reaction Products

Since this compound is a chiral molecule (with a stereocenter at C2), reactions at this center or adjacent to it could proceed with stereoselectivity or stereospecificity. The analysis of the stereochemical outcome of a reaction is crucial for understanding its mechanism.

For instance, if a reaction at the C2 center were to proceed via an SN2 mechanism, an inversion of stereochemistry would be expected. Conversely, an SN1 reaction would likely lead to a racemic mixture. The stereochemistry of the products could be determined using techniques such as polarimetry to measure the optical rotation, or by using chiral chromatography to separate and quantify the enantiomers or diastereomers produced. Spectroscopic methods, particularly NMR with chiral shift reagents, could also be employed to determine the stereochemical composition of the product mixture.

Advanced Applications and Derivatization of 1,5 Dichloropentan 2 Ol As a Synthetic Building Block

Application in Complex Molecule Synthesis

The presence of multiple reactive sites in 1,5-Dichloropentan-2-ol allows for its utilization in the construction of intricate molecular frameworks, particularly those with pharmaceutical relevance.

While direct studies on this compound are limited, the reactivity of the closely related 1,5-dichloropentane provides a strong model for the synthesis of sulfur-containing heterocycles. The reaction of 1,5-dichloropentane with a sulfur nucleophile, such as sodium sulfide (B99878), is a known method for the preparation of tetrahydrothiopyran, a six-membered saturated sulfur heterocycle. This reaction proceeds via a double nucleophilic substitution, where the sulfide ion displaces both chloride ions, leading to the formation of the heterocyclic ring.

The introduction of a hydroxyl group at the 2-position, as in this compound, is anticipated to influence the regioselectivity and reactivity of such cyclization reactions. The hydroxyl group could be protected prior to cyclization or could participate in the reaction, potentially leading to the formation of functionalized thianes or other sulfur-containing heterocyclic systems. These sulfur-containing scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.

Table 1: Synthesis of Cyclic Sulfides from Dihaloalkanes

| Starting Material | Reagent | Product | Ring Size |

| 1,5-Dichloropentane | Sodium Sulfide (Na₂S) | Tetrahydrothiopyran (Thiane) | 6-membered |

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals. The synthesis of piperidine derivatives, a common scaffold in drug discovery, can be achieved through the cyclization of 1,5-dihalides with primary amines. This reaction, known as N-heterocyclization, provides a direct route to substituted piperidines.

In the case of this compound, reaction with a primary amine could proceed via a tandem nucleophilic substitution, where the amine displaces the two chloride ions to form a 2-hydroxypiperidine derivative. The presence of the hydroxyl group offers a handle for further functionalization, allowing for the synthesis of a diverse library of piperidine-based compounds with potential therapeutic applications. The reaction conditions, such as the choice of base and solvent, can be optimized to favor the desired cyclization pathway.

Macrocyclic ligands, such as crown ethers, are known for their ability to selectively bind metal ions and small organic molecules. The synthesis of these large-ring systems often involves the reaction of dihaloalkanes with diols or other bifunctional linkers. The Williamson ether synthesis is a common method employed for the construction of the polyether backbone of crown ethers.

While direct examples using this compound are not prevalent in the literature, its structural motifs can be found in precursors for macrocyclization. For instance, the reaction of a diol with a dihaloalkane under basic conditions can lead to the formation of a crown ether. The hydroxyl group in this compound could act as one of the nucleophiles in such a reaction, or the dichloro functionality could be exploited in a similar manner to 1,5-dichloropentane. The synthesis of functionalized crown ethers often involves photochemical methods or the use of photosensitizers to introduce functional groups onto the macrocyclic ring. nih.gov

Phosphonates are an important class of compounds in medicinal chemistry, often used as mimics of phosphates or carboxylates in drug design. The Michaelis-Arbuzov reaction is a powerful and widely used method for the formation of a carbon-phosphorus bond, a key step in the synthesis of phosphonates. wikipedia.org This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org

The chloro substituents in this compound serve as reactive handles for the Michaelis-Arbuzov reaction. Treatment of this compound with a trialkyl phosphite could lead to the formation of a bis(phosphonate) derivative, with phosphonate groups attached at the 1- and 5-positions. The hydroxyl group at the 2-position could be retained or modified, providing access to a range of functionalized phosphonates with potential applications as enzyme inhibitors or imaging agents. The reaction is initiated by the nucleophilic attack of the phosphorus species on the alkyl halide, forming a phosphonium salt intermediate, which then rearranges to the final phosphonate product. wikipedia.org

Table 2: Key Features of the Michaelis-Arbuzov Reaction

| Feature | Description |

| Reactants | Trivalent phosphorus ester (e.g., trialkyl phosphite) and an alkyl halide. |

| Product | Pentavalent phosphorus species (e.g., phosphonate). |

| Mechanism | Involves Sₙ2 attack of the phosphorus on the alkyl halide to form a phosphonium salt intermediate. |

| Scope | Widely applicable for the synthesis of phosphonates, phosphinates, and phosphine oxides. |

The total synthesis of complex natural products often relies on the use of versatile building blocks that can be elaborated into the target molecule. While there are no prominent examples in the literature of this compound being directly employed in the total synthesis of a natural product, its functional group array makes it a potentially useful starting material. The strategic functionalization of C-H bonds is an emerging area in natural product synthesis that allows for the late-stage introduction of functional groups, potentially streamlining synthetic routes. princeton.edunih.govrsc.org The principles of retrosynthetic analysis guide the disconnection of complex target molecules into simpler, readily available starting materials. The bifunctional nature of this compound could be exploited to construct key fragments of natural products.

Utilization in Material Science and Polymer Chemistry

The ability of this compound to participate in polymerization reactions makes it a candidate for the synthesis of novel functional polymers.

The presence of both hydroxyl and chloro groups allows for its use in various polymerization strategies. For instance, the hydroxyl group can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The chloro groups can be used for polyether synthesis via Williamson ether synthesis with diols.

Furthermore, the dichloro functionality could potentially be used in ring-opening metathesis polymerization (ROMP) of a cyclic olefin derived from this compound, leading to the formation of functionalized polyolefins. The synthesis of functional polymers via multicomponent polymerization routes is another area where bifunctional monomers like this compound could find application, enabling the creation of materials with tailored properties for applications in optoelectronics and other advanced technologies.

Monomers for Polyether and Polyester Synthesis

The synthesis of polyethers and polyesters relies on monomers possessing at least two reactive functional groups that can form ether or ester linkages, respectively. With one hydroxyl group and two chloro groups, this compound possesses the requisite functionality to act as a monomeric unit in polymerization reactions.

For polyether synthesis , the hydroxyl group can be deprotonated to form an alkoxide, which can then initiate polymerization with an epoxide or undergo Williamson ether synthesis. Alternatively, the two chloro groups can react with a diol or a bisphenoxide monomer in a polycondensation reaction to build the polyether backbone.

For polyester synthesis , the hydroxyl group of this compound can react with a dicarboxylic acid, acyl chloride, or anhydride monomer. This would incorporate the dichloropentan backbone as a repeating unit within the polyester chain.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer Type | Potential Linkage Formation |

|---|---|---|

| Polyether | Diol/Bisphenoxide | Williamson Ether Synthesis |

| Polyester | Dicarboxylic Acid/Acyl Chloride | Esterification |

Cross-linking Agents and Functional Polymers

Cross-linking agents are crucial for modifying the properties of polymers, transforming them from linear chains into three-dimensional networks, which enhances rigidity, thermal stability, and solvent resistance. A molecule like this compound, with three reactive sites, is a theoretical candidate for such an application.

Once incorporated into a polymer backbone via its hydroxyl group, the two pendant chloro-alkyl chains could be used to form cross-links between polymer chains through reactions with suitable nucleophiles (e.g., amines, thiols, or carboxylates) present on adjacent chains. This would create a durable, cross-linked network.

Furthermore, the chloro- groups could be used to create functional polymers . After an initial polymerization, these groups would remain as reactive sites along the polymer chain, available for post-polymerization modification. This would allow for the grafting of other molecules to introduce specific properties such as fluorescence, biocompatibility, or altered solubility.

However, similar to its application as a monomer, the scientific literature does not provide specific examples or detailed research on the utilization of this compound as a cross-linking agent or for the synthesis of functional polymers.

Development of Chemical Probes and Tools

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or biomolecule. The development of such probes often requires a versatile chemical scaffold that can be modified with reporter tags (like fluorophores or biotin) and reactive groups for covalent binding to a target.

The structure of this compound offers several handles for derivatization. The hydroxyl group could be used as an attachment point for a reporter tag, while the chloro groups could potentially act as electrophiles to form covalent bonds with nucleophilic residues (e.g., cysteine or lysine) on a target protein.

Despite these theoretical possibilities, there is no evidence in published research to suggest that this compound has been developed or utilized as a chemical probe or as a foundational scaffold for creating such tools. The design and synthesis of effective chemical probes require a highly specific pharmacophore to ensure selective binding, a feature that the simple alkyl chain of this compound does not inherently possess.

Contributions to Agrochemical and Fine Chemical Industries

In the agrochemical and fine chemical sectors, small, functionalized molecules often serve as critical intermediates for the synthesis of more complex active ingredients like pesticides, herbicides, or specialty materials. The combination of chlorine and alcohol functionalities in this compound makes it a potential precursor for various heterocyclic compounds or other complex organic molecules. The chlorine atoms can be displaced by various nucleophiles, and the alcohol group can be oxidized or otherwise modified.

While related structures, such as dichlorinated ketones, have been noted as intermediates in the synthesis of certain pesticides, there are no direct references or documented synthetic routes in major chemical databases or patent literature that name this compound as a key intermediate in the production of existing agrochemicals or fine chemicals. Its role, if any, appears to be limited to that of a research chemical rather than a commercial-scale synthetic building block.

Table 2: Summary of Investigated Applications for this compound

| Application Area | Theoretical Potential | Documented Research Findings |

|---|---|---|

| Monomer for Polymers | High, due to bifunctional nature. | No specific examples found in literature. |

| Cross-linking Agent | Moderate, as a trifunctional molecule. | No documented use cases identified. |

| Chemical Probes | Low, lacks a specific pharmacophore. | No evidence of use as a probe scaffold. |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 1,5-Dichloropentan-2-ol, various NMR techniques can be applied to gain a comprehensive structural understanding.

Multi-Dimensional NMR for Complex Structure Determination

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the proton on C2 and the adjacent protons on C1 and C3. Similarly, protons on C3 would show correlations to protons on C2 and C4, and protons on C4 would correlate with those on C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

An experimental ¹³C NMR spectrum for this compound has been reported, providing the chemical shifts for the five carbon atoms in the molecule. spectrabase.comnih.gov

Table 1: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 49.7 |

| C2 | 68.9 |

| C3 | 32.5 |

| C4 | 28.8 |

| C5 | 44.9 |

Note: Data sourced from SpectraBase. spectrabase.com

Based on general principles and data from similar compounds, a predicted ¹H NMR spectrum can be outlined.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H on C1 | 3.6 - 3.8 | Doublet of doublets |

| H on C2 | 3.9 - 4.1 | Multiplet |

| H on C3 | 1.7 - 1.9 | Multiplet |

| H on C4 | 1.9 - 2.1 | Multiplet |

| H on C5 | 3.5 - 3.7 | Triplet |

| OH | Variable | Singlet (broad) |

Chiral NMR Techniques for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, is a primary method for determining the enantiomeric purity of such compounds.

One of the most established methods is the use of chiral derivatizing agents (CDAs), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.comnih.govstackexchange.com The alcohol is converted into two diastereomeric Mosher esters by reaction with the (R)- and (S)-enantiomers of MTPA chloride. springernature.comnih.govlibretexts.org These diastereomers are chemically distinct and will exhibit separate signals in the ¹H and ¹⁹F NMR spectra. By comparing the integration of these signals, the enantiomeric excess (ee) can be accurately quantified.

The underlying principle of Mosher's method is that the phenyl group of the MTPA moiety creates an anisotropic magnetic field that differentially shields or deshields the protons of the substrate depending on its absolute configuration. illinois.edu By analyzing the differences in chemical shifts (Δδ) between the (S)- and (R)-MTPA esters, the absolute configuration of the alcohol can often be assigned. nih.govstackexchange.com Other chiral derivatizing agents that could be employed for the same purpose include mandelic acid and camphorsulfonic acid. illinois.eduresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₅H₁₀Cl₂O), the exact mass can be calculated. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the structure of the original molecule. While specific MS/MS data for this compound is not available, the fragmentation pathways can be predicted based on the known behavior of alcohols and alkyl halides. libretexts.orgyoutube.comlibretexts.org

Common fragmentation pathways for alcohols include:

Alpha-cleavage: The bond between the carbon bearing the hydroxyl group (C2) and an adjacent carbon (C1 or C3) can break. Alpha-cleavage next to the C1-C2 bond would result in a resonance-stabilized cation.

Dehydration: Loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. youtube.comlibretexts.orgyoutube.com

For chlorinated compounds, the loss of a chlorine radical or a molecule of HCl are also typical fragmentation pathways. youtube.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 156/158/160 | [C₅H₁₀Cl₂O]⁺ | Molecular Ion (M⁺) |

| 138/140/142 | [C₅H₈Cl₂]⁺ | Dehydration (Loss of H₂O) |

| 121/123 | [C₄H₈ClO]⁺ | Loss of CH₂Cl |

| 79/81 | [C₃H₆Cl]⁺ | Cleavage and rearrangement |

| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

For this compound, the key functional groups are the hydroxyl (-OH) group and the carbon-chlorine (C-Cl) bonds.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. libretexts.org

C-H Stretch: Aliphatic C-H stretching vibrations will appear in the region of 2850-3000 cm⁻¹.

C-O Stretch: A strong C-O stretching band is expected in the fingerprint region of the IR spectrum, typically between 1000 and 1260 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibrations typically occur in the 600-800 cm⁻¹ region of the IR and Raman spectra. The presence of two C-Cl bonds may lead to multiple bands in this region.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (Broad) |

| C-H | Stretching | 2850 - 3000 |

| C-O | Stretching | 1000 - 1260 |

| C-Cl | Stretching | 600 - 800 |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

In a hypothetical crystallographic study of a derivative of this compound, the key steps would involve:

Crystal Growth: Growing a single crystal of sufficient quality, often through slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.

Data Collection: Mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then used to locate the positions of the atoms, and the structural model is refined to fit the experimental data.

The absolute configuration of a chiral molecule can be determined using anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. This is particularly effective for compounds containing heavier atoms like chlorine.

Table 1: Hypothetical Crystallographic Data for a Derivative of a Halogenated Pentanol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.3 |

| Volume (ų) | 985.4 |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is illustrative for a related type of compound and not experimental data for this compound.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation of components in a mixture and for the determination of the purity of a substance. For a chiral compound like this compound, chiral chromatography is essential for resolving its enantiomers.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint.

For this compound, GC-MS analysis would be suitable for assessing its purity by detecting any volatile impurities. The mass spectrum of this compound would be expected to show characteristic fragmentation patterns, including the loss of a chlorine atom, a water molecule, and various alkyl fragments. The presence of two chlorine atoms would result in a distinctive isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 121/123 | [M - H₂O - Cl]⁺ |

| 105/107 | [M - CH₂Cl - H₂O]⁺ |

| 87 | [M - C₂H₄Cl - H₂O]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Note: This table represents predicted fragmentation patterns and is not based on experimentally recorded spectra of this compound.

High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis.

For the analysis of this compound, HPLC would be the method of choice for purity profiling and, crucially, for the separation of its enantiomers. Chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including alcohols.

A typical HPLC method for the chiral separation of this compound would involve a normal-phase mobile system, such as a mixture of hexane and isopropanol, on a chiral column. The retention times of the two enantiomers would differ, allowing for their individual quantification.

Table 3: Illustrative HPLC Parameters for Chiral Separation of a Dichlorinated Alcohol

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Theoretical and Computational Chemistry Applied to 1,5 Dichloropentan 2 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics and are used to compute the properties of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 1,5-Dichloropentan-2-ol, DFT calculations would be instrumental in several areas:

Geometry Optimization: DFT would be used to find the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the energy of the molecule. This would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Structure: Analysis of the molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) would reveal insights into the molecule's reactivity. The distribution of electron density and the electrostatic potential map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, such as the areas around the oxygen and chlorine atoms.

Reactivity Prediction: The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. DFT calculations can also model reaction pathways and transition states, helping to predict the outcomes of reactions involving the hydroxyl and chloro functional groups.

A typical output from a DFT geometry optimization for this compound would resemble the hypothetical data below.

Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Example) |

|---|---|---|---|---|---|

| Bond Length | C1 | Cl | 1.78 Å | ||

| Bond Length | C2 | O | 1.43 Å | ||

| Bond Angle | C1 | C2 | C3 | 110.5° | |

| Dihedral Angle | Cl | C1 | C2 | O | 65.0° |

Note: This table is illustrative and does not represent actual calculated data.

Ab Initio Methods for Energetic and Spectroscopic Property Computations

Ab initio methods are another class of QM calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, these methods would be applied to:

Energetic Properties: Accurately compute thermodynamic properties such as the heat of formation and Gibbs free energy.

Spectroscopic Properties: Simulate various types of spectra. For example, calculations of vibrational frequencies can be used to interpret experimental infrared (IR) spectra, and calculations of nuclear shielding tensors can predict Nuclear Magnetic Resonance (NMR) chemical shifts.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in different environments.

Conformational Analysis in Various Solvents

This compound has a flexible carbon chain, allowing it to adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule.

Simulation Protocol: An MD simulation would involve placing a model of this compound in a simulation box filled with solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane). The interactions between all atoms are calculated over thousands of small time steps, tracing the trajectory of the molecule.

Solvent Influence: By running simulations in different solvents, one could observe how solvent-solute interactions, such as hydrogen bonding between the hydroxyl group and protic solvents, influence the preferred shape of the molecule. This is crucial as the conformation can significantly affect reactivity.

Assessment of Steric and Solvent Effects on Reaction Kinetics

MD simulations can provide insight into how the surrounding environment affects the speed of a chemical reaction.

Steric Hindrance: Simulations can reveal how the flexibility of the pentane chain and the positioning of the chlorine atoms might sterically hinder the approach of a reactant to the hydroxyl group.

Solvation Effects: The arrangement of solvent molecules around the reactant and transition state can either stabilize or destabilize them, thereby accelerating or slowing down a reaction. MD simulations can quantify these effects by calculating the free energy of solvation. For reactions like nucleophilic substitution at one of the chlorinated carbons, the polarity of the solvent would play a critical role.

Structure-Reactivity Relationship (SRR) and Structure-Selectivity Relationship (SSR) Studies

While specific SRR and SSR studies for this compound are not available, a computational approach to establish them would involve:

Systematic Modification: Creating computational models of related molecules by, for example, moving the positions of the chlorine atoms (e.g., to create isomers like 1,1-dichloropentan-2-ol or 4,5-dichloropentan-2-ol) or changing the length of the carbon chain.

Comparative Analysis: Performing QM calculations on this series of related compounds to determine how these structural changes affect calculated properties like the HOMO-LUMO gap, partial atomic charges, and the activation energies for benchmark reactions.

Establishing Relationships: By correlating the calculated structural and electronic parameters with predicted reactivity and selectivity, one could establish quantitative structure-reactivity relationships (QSRR). For instance, such a study could determine how the position of the chlorine atoms influences the acidity of the hydroxyl proton or the susceptibility of the C-Cl bonds to nucleophilic attack. This would allow for the prediction of reactivity for other, similar halohydrins.

Computational Prediction of Spectroscopic Signatures

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic signatures of organic molecules. These theoretical calculations allow for the elucidation of molecular structure and electronic properties, which are directly related to how a molecule interacts with electromagnetic radiation in various spectroscopic methods.

For this compound, DFT methods using functionals like B3LYP with basis sets such as 6-31G(d,p) can be employed to perform geometry optimization, finding the most stable three-dimensional arrangement of the atoms. scirp.org Once this equilibrium geometry is determined, further calculations can predict a range of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized structure, a theoretical spectrum can be generated. These predicted values are often correlated with experimental data using reference standards like Tetramethylsilane (TMS) to yield high accuracy.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to the molecule's normal modes can be determined. These frequencies correlate to the absorption peaks in an IR spectrum. Key vibrational modes for this compound, such as the O-H stretch, C-O stretch, and C-Cl stretches, can be predicted and analyzed.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to calculate the stability of various fragment ions that might be observed. By mapping the potential fragmentation pathways and calculating the energies of the resulting cations, the primary peaks in an electron ionization mass spectrum can be rationalized.

The accuracy of these predictions is highly dependent on the level of theory, the chosen basis set, and the inclusion of solvent effects, often modeled using approaches like the Polarizable Continuum Model (PCM). scirp.org

Table 1: Hypothetical DFT-Predicted Spectroscopic Data for this compound This table is illustrative and based on typical results from DFT calculations for similar halogenated alcohols. Actual values would require specific computation.

| Spectroscopy Type | Parameter | Predicted Value | Associated Functional Group |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (C-OH) | ~65-75 ppm | Carbon bonded to hydroxyl group |

| Chemical Shift (C-Cl, C1) | ~45-55 ppm | Carbon bonded to chlorine at position 1 | |

| Chemical Shift (C-Cl, C5) | ~40-50 ppm | Carbon bonded to chlorine at position 5 | |

| IR | Vibrational Frequency | ~3200-3500 cm⁻¹ | O-H stretch (broad) |

| Vibrational Frequency | ~1050-1150 cm⁻¹ | C-O stretch | |

| Vibrational Frequency | ~650-800 cm⁻¹ | C-Cl stretch |

In Silico Design of Novel Reactants and Catalysts

In silico design leverages computational power to conceptualize and evaluate new chemical entities and catalysts before they are synthesized in a laboratory. This approach accelerates the discovery process by prioritizing candidates with the highest likelihood of success for a specific transformation involving a substrate like this compound.

For reactions involving this compound, such as dehalogenation, substitution, or oxidation, computational methods can be used to design bespoke catalysts. The process often involves:

Hypothesizing a Reaction Mechanism: A plausible mechanism for the desired transformation is proposed.

Designing a Catalyst Scaffold: A central catalyst structure is chosen (e.g., a transition metal complex or an organocatalyst). mdpi.com

Screening and Optimization: The properties of the catalyst are systematically modified in silico. For instance, in a transition metal catalyst, different ligands can be computationally attached to the metal center. rsc.org DFT calculations are then used to evaluate how these modifications affect the catalyst's performance by calculating key descriptors.

Key descriptors often evaluated include the energies of transition states and intermediates in the catalytic cycle. rsc.org A lower activation energy for the rate-determining step typically indicates a more efficient catalyst. For reactions involving halogenated compounds, the interaction between the catalyst and the halogen atoms (halogen bonding) can be a critical design element. nih.govnih.gov

Table 2: Illustrative Descriptors for In Silico Catalyst Screening for a Dechlorination Reaction

| Catalyst Candidate | Ligand Electronic Parameter (e.g., Tolman Electronic Parameter) | Ligand Steric Parameter (e.g., Cone Angle) | Calculated Activation Energy (kcal/mol) | Predicted Turnover Frequency (TOF) |

|---|---|---|---|---|

| Rh-Complex A | 2050 cm⁻¹ | 132° | 22.5 | Low |

| Rh-Complex B (Optimized) | 2065 cm⁻¹ | 125° | 18.2 | High |

| Organocatalyst C | N/A | N/A | 25.1 | Very Low |

Similarly, novel reactants can be designed to react selectively with one of the functional groups of this compound. For example, a reactant could be designed to selectively displace the chlorine at the C5 position over the one at the C1 position by tuning its steric and electronic properties to favor interaction at that specific site.

Reaction Pathway Mapping and Transition State Characterization

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides the tools to map the entire potential energy surface of a reaction, identifying the most favorable pathway from reactants to products. This involves locating and characterizing all stationary points, including local minima (reactants, intermediates, products) and first-order saddle points (transition states).

For a reaction involving this compound, such as an intramolecular cyclization to form a substituted tetrahydrofuran, the process would be as follows:

Geometry Optimization: The structures of the reactant (this compound), the proposed product (e.g., a cyclic ether), and any intermediates are optimized to find their lowest energy conformations.

Transition State (TS) Search: A variety of algorithms are used to locate the transition state structure connecting the reactant and the product (or an intermediate). A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Activation Energy Calculation: The energy difference between the transition state and the reactants defines the activation energy barrier (ΔG‡ or ΔE‡), which is the primary determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure, moving downhill in both the forward and reverse directions. This confirms that the identified TS correctly connects the desired reactant and product minima on the potential energy surface.

Computational studies on analogous systems, such as the reactions of other chlorohydrins or the dechlorination of chloroalkanes, have demonstrated the power of this approach to elucidate complex multi-step reaction mechanisms. nih.govnist.gov

Table 3: Hypothetical Reaction Profile Data for a Proposed Sₙ2 Cyclization of this compound This table represents a simplified, illustrative energy profile for a potential reaction.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|---|

| Reactant | This compound (alkoxide form) | 0.0 | Open-chain structure |

| Transition State (TS) | Cyclization Sₙ2 transition state | +21.5 | Partially formed C-O bond, partially broken C-Cl bond |

| Product | (5-chloromethyl)tetrahydrofuran-2-ol | -15.8 | Five-membered ring |

Through these computational methodologies, a deep and quantitative understanding of the chemical nature of this compound can be achieved, guiding future synthetic efforts and applications.

Future Prospects and Emerging Research Frontiers

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages for the synthesis and manipulation of 1,5-Dichloropentan-2-ol. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial when handling potentially hazardous reagents or intermediates. nih.govtue.nl The high surface-to-volume ratio in microreactors enhances mass and heat transfer, often leading to higher yields, improved selectivity, and safer reaction conditions. tue.nl For instance, the synthesis of alkyl chlorides from alcohols using hydrochloric acid has been successfully demonstrated under superheated flow conditions, a technique that could be adapted for the production of this compound. nih.gov

Automated synthesis platforms, such as the Chemspeed SWING XL or the Synple 2 synthesizer, represent another frontier. healylab.comsigmaaldrich.com These systems enable high-throughput screening of reaction conditions, catalysts, and substrates, thereby accelerating process optimization. youtube.com By integrating robotic systems with real-time analytics, an automated platform could rapidly explore the derivatization of this compound. healylab.comyoutube.com This would allow for the multi-step synthesis of a library of novel compounds, where the products of one reaction are automatically purified and used as substrates for the next, without manual intervention. healylab.com

| Technology | Potential Application for this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis, hazardous reactions (e.g., using corrosive reagents), process optimization. nih.govuc.pt | Enhanced safety, improved heat/mass transfer, higher yields, scalability. tue.nlthieme-connect.de |

| Automated Synthesis | High-throughput screening of reaction conditions, library synthesis of derivatives, multi-step synthesis. sigmaaldrich.comyoutube.com | Increased speed and efficiency, reduced human error, accelerated discovery of new molecules. sigmaaldrich.com |

Discovery of Unexplored Reaction Manifolds

The bifunctional nature of this compound, possessing a secondary alcohol and two primary alkyl chloride groups, opens avenues for discovering novel reaction pathways. Its structure is amenable to a variety of transformations that have yet to be systematically explored.

Future research could focus on:

Intramolecular Cyclizations: The spatial arrangement of the hydroxyl group and the terminal chloroalkyl chains could facilitate intramolecular etherification or other cyclization reactions under appropriate catalytic conditions to form substituted tetrahydrofurans or other oxygen-containing heterocycles.

Novel Elimination and Rearrangement Reactions: Investigation into base- or acid-catalyzed elimination reactions could yield novel unsaturated alcohols or dienes. The presence of two chlorine atoms allows for complex, multi-step transformations.

Asymmetric Dichlorination of Precursors: While not a reaction of this compound itself, developing enantioselective dichlorination methods for allylic alcohol precursors could provide a stereocontrolled route to chiral versions of this compound. nih.gov The reaction often proceeds through a chloronium ion intermediate, where controlling the subsequent nucleophilic attack is a significant challenge. nih.gov

Prins Cyclization Analogues: The reactivity of the alcohol moiety could be exploited in reactions analogous to the Prins cyclization, where it reacts with aldehydes or ketones under acidic catalysis to generate diverse structural frameworks. d-nb.info

Exploration of these manifolds could lead to the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

Chemoenzymatic Transformations and Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing and transforming haloalcohols. mdpi.com Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, which is particularly valuable for creating chiral molecules. nih.govnih.gov

Several classes of enzymes hold promise for transformations involving this compound:

Halohydrin Dehalogenases (HHDHs): These enzymes are industrially significant for their ability to catalyze the reversible dehalogenation of haloalcohols to form epoxides. nih.govnih.gov An HHDH could potentially convert this compound into a chlorinated epoxide, a valuable chiral intermediate. Furthermore, HHDHs can catalyze the ring-opening of epoxides with various nucleophiles like azide, cyanide, or nitrite, enabling the formation of new C-N, C-C, or C-O bonds. nih.govresearchgate.net

Alcohol Dehydrogenases (ADHs): ADHs can be used for the stereoselective oxidation of the secondary alcohol in this compound to the corresponding ketone or for the asymmetric reduction of a precursor ketone to produce enantiomerically pure (R)- or (S)-1,5-Dichloropentan-2-ol. nih.govfrontiersin.org Bienzymatic cascades combining ADHs with other enzymes, such as ene-reductases, have been developed for the synthesis of optically active chlorohydrins. nih.govacs.org

Lipases: Lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation. The dynamic kinetic resolution (DKR) of aromatic chlorohydrins has been achieved with high yields and enantiomeric excess by combining a lipase (B570770) (e.g., from Pseudomonas cepacia) with a ruthenium catalyst for in-situ racemization of the slower-reacting enantiomer. acs.orgnih.gov This approach could be adapted for this compound.

Haloperoxidases: These enzymes use hydrogen peroxide to oxidize halides, which can then react with alkenes to form halohydrins. rsc.org This provides a potential biocatalytic route for the synthesis of this compound from an appropriate alkene precursor. rsc.org

| Enzyme Class | Potential Transformation of this compound or its Precursors | Resulting Product Type |

| Halohydrin Dehalogenase (HHDH) | Intramolecular cyclization/dehalogenation | Chloro-epoxide |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of a precursor ketone or oxidation of the alcohol | Enantiopure this compound or a dichlorinated ketone |

| Lipase | (Dynamic) kinetic resolution of racemic this compound | Enantiopure this compound and its acetate |

| Haloperoxidase | Halogenation of an alkene precursor | This compound |

Development of Highly Efficient and Selective Catalytic Systems

Beyond biocatalysis, the development of novel chemocatalysts is crucial for unlocking the synthetic potential of this compound. Research in this area will likely target efficiency, selectivity, and sustainability.

Future catalytic systems could include:

Phase Transfer Catalysts (PTCs): PTCs are highly effective in accelerating heterogeneous reactions, such as the dehydrochlorination of chlorohydrins to epoxides. rsc.org Catalysts like tetrabutylammonium (B224687) chloride (TBACl) have been shown to reduce reaction times from hours to minutes and decrease the required amount of base to near-stoichiometric levels. rsc.org This approach would be highly applicable for converting this compound to its corresponding epoxide.

Cooperative Catalysis: Systems that combine a Lewis acid and a Brønsted base or two different metals can enable unique reactivity and selectivity. Such catalysts could be designed to activate both the hydroxyl and chloro- groups in this compound simultaneously to facilitate complex transformations.

Photocatalysis: Visible-light photocatalysis using abundant metals like copper or iron offers a mild and sustainable method for generating reactive intermediates. oup.com This has been applied to the synthesis of chlorohydrins from epoxides using trichloroacetonitrile (B146778) as a catalytic source of HCl under visible light, a strategy that could be reversed or adapted for other transformations of this compound. oup.com

Advanced Chlorination Reagents: The use of reagents like triphosgene (B27547) in combination with an amine base provides a mild and stereospecific method for converting unactivated aliphatic alcohols into alkyl chlorides with high yields and tolerance for sensitive functional groups. organic-chemistry.orgnih.gov Such systems could be employed in the synthesis of this compound or its analogues, avoiding harsh conditions that might lead to side reactions. nih.gov

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To fully understand and optimize the complex reactions involving this compound, advanced in-situ monitoring techniques are indispensable. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes by measuring critical parameters in real-time. mt.comyoutube.com This approach ensures product quality by design and is particularly powerful when combined with flow chemistry. researchgate.netrsc.org

Key techniques for in-situ monitoring include:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques use probe-based instruments that can be inserted directly into a reaction vessel or flow stream. They provide real-time information on the concentration of reactants, products, and key intermediates, allowing for precise determination of reaction kinetics and endpoints. semanticscholar.org

FlowNMR Spectroscopy: High-resolution FlowNMR is a powerful, non-invasive technique for real-time reaction monitoring. rsc.org It provides detailed structural information, allowing for unambiguous identification of species in the reaction mixture and accurate kinetic analysis without the need for sampling and quenching. rsc.orgsemanticscholar.org